molecular formula C29H31N3O B3061689 Win 62,577 CAS No. 138091-43-7

Win 62,577

Cat. No.: B3061689
CAS No.: 138091-43-7
M. Wt: 437.6 g/mol
InChI Key: YBCYJDNOPAFFOW-XOAARHKISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Initial Characterization of WIN 62,577

This compound, a non-peptide, steroid-based compound, first emerged in the scientific literature as a potent and centrally active antagonist of the rat neurokinin-1 (NK-1) receptor. nih.govmedchemexpress.com The NK-1 receptor, the primary receptor for the neuropeptide Substance P, was a significant target in the early 1990s for the development of novel therapeutic agents, particularly for pain and inflammation. wikipedia.orgnih.gov

Initial studies characterized this compound's ability to inhibit neurogenic inflammation. For instance, research demonstrated its capacity to block plasma extravasation induced by Substance P and other irritants in animal models. nih.gov This early work positioned this compound within the broader class of non-peptide NK-1 receptor antagonists, a group of compounds that showed promise for overcoming the limitations of their peptide-based counterparts, such as poor bioavailability and rapid degradation. nih.gov

A notable and crucial finding from this initial phase of research was the species-specific nature of this compound's activity. While it demonstrated high affinity for the rat NK-1 receptor, it was found to be inactive at the human NK-1 receptor. nih.gov This discovery, while limiting its direct therapeutic potential in humans, paved the way for its use as a selective tool in preclinical research.

Evolution of Research Foci on this compound

The research trajectory of this compound took a significant turn when scientists began to explore its interactions with other receptor systems. This shift was likely prompted by the desire to understand its full pharmacological profile and to explore potential off-target effects. The focus soon pivoted towards its effects on muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors crucial for regulating a wide array of physiological functions.

Subsequent investigations revealed that this compound interacts with M1-M4 muscarinic receptor subtypes. nih.govmedchemexpress.com However, instead of acting as a simple antagonist, it was found to be an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, acetylcholine (ACh). This binding can then influence the affinity and/or efficacy of the primary ligand.

Specifically, research demonstrated that this compound acts as an allosteric enhancer of acetylcholine affinity at the M3 muscarinic receptor. nih.gov This means that in the presence of this compound, acetylcholine binds more readily to the M3 receptor. This nuanced mechanism of action was a departure from its initial characterization as a straightforward competitive antagonist and opened up new avenues for its use in research.

Significance of this compound as a Multifaceted Research Probe

The evolution of this compound's known pharmacological profile has solidified its importance as a valuable research tool. Its multifaceted nature allows scientists to probe the intricacies of receptor pharmacology in ways that would be difficult with more conventional ligands.

The species selectivity of its NK-1 receptor antagonism makes it a useful tool for comparative studies between rat and human systems, helping to delineate species-specific differences in receptor structure and function.

Its primary significance, however, now lies in its role as an allosteric modulator of muscarinic receptors. The ability of this compound and its analogs to differentially affect various muscarinic receptor subtypes has been instrumental in defining a second allosteric binding site on these receptors. nih.gov This has profound implications for understanding the structural and functional complexity of GPCRs and for the rational design of new drugs that target these receptors with greater specificity.

By studying the interactions of compounds like this compound, researchers can dissect the mechanisms of allosteric modulation, a phenomenon of growing importance in drug discovery. This allows for the development of more sophisticated therapeutic agents that can fine-tune receptor activity rather than simply turning it on or off.

In essence, this compound has transitioned from a potential therapeutic candidate with limitations to an indispensable chemical probe. Its journey underscores the often-unpredictable path of scientific discovery, where a compound's true value may lie not in its originally intended application, but in its ability to illuminate fundamental biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,7S,8R,11S,12R)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCYJDNOPAFFOW-XOAARHKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568483
Record name (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138091-43-7
Record name (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Receptor Interactions of Win 62,577

Neurokinin NK1 Receptor Antagonism by WIN 62,577

This compound is recognized as a potent and centrally active antagonist of the neurokinin-1 (NK1) receptor, which is the preferred receptor for the neuropeptide Substance P (SP). nih.govmedchemexpress.com The NK1 receptor, a G protein-coupled receptor (GPCR), is implicated in a wide array of physiological processes, including pain transmission, inflammation, and emesis. mdpi.comjneurology.com Antagonism of this receptor has been a significant area of research for the development of new therapeutics. nih.gov

Characterization of NK1 Receptor Binding and Affinity

The binding affinity of this compound to the NK1 receptor has been determined through radioligand binding assays. These studies typically measure the ability of the compound to displace a radiolabeled ligand, such as [¹²⁵I]-Substance P, from the receptor.

Species Selectivity in NK1 Receptor Interactions (Rat vs. Human)

A notable characteristic of this compound is its pronounced species selectivity. It is a potent antagonist at the rat NK1 receptor but exhibits significantly lower affinity for the human NK1 receptor. nih.govmedchemexpress.comnih.gov This is in contrast to other non-peptide antagonists like CP-96,345, which show the opposite selectivity profile. nih.gov

The molecular basis for this species selectivity has been investigated using chimeric and point-mutated NK1 receptors. nih.gov These studies have identified specific amino acid residues that are critical for the high-affinity binding of WIN 51,708, a close analog of this compound, to the rat NK1 receptor. nih.gov Specifically, a residue in the first extracellular loop and another in the seventh transmembrane domain are key determinants of this selectivity. nih.gov The difference in these residues between the rat and human NK1 receptors likely creates a distinct binding environment, leading to the observed species-dependent affinity. nih.gov

Functional Antagonism at NK1 Receptors

This compound acts as a functional antagonist at NK1 receptors, meaning it blocks the physiological response induced by the binding of the endogenous agonist, Substance P. This has been demonstrated in various functional assays. For instance, its analog WIN 64821 has been shown to be a competitive antagonist of Substance P-induced contractility in the guinea pig ileum, with a pA2 value of 6.6. nih.gov The pA2 value is a measure of the potency of an antagonist in a functional assay.

Furthermore, WIN 64821 also inhibits Substance P-induced calcium efflux in human astrocytoma U-373 MG cells with an IC50 of 0.6 µM. nih.gov This indicates that the compound can effectively block the intracellular signaling cascade initiated by NK1 receptor activation. nih.gov

Involvement in Neurokinin-Mediated Physiological Processes (e.g., Antidipsogenic Action)

The antagonism of NK1 receptors by compounds like this compound has implications for various physiological processes mediated by neurokinins. One such process is the regulation of drinking behavior. Substance P is known to have dipsogenic (thirst-promoting) effects. Therefore, an NK1 receptor antagonist would be expected to have an antidipsogenic (thirst-reducing) action. While specific studies on the antidipsogenic action of this compound are not detailed in the provided results, its potent antagonism at the NK1 receptor suggests it would likely interfere with such Substance P-mediated physiological responses.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Allosteric Modulation by this compound

In addition to its effects on NK1 receptors, this compound also interacts with muscarinic acetylcholine receptors (mAChRs). nih.govmedchemexpress.com These receptors are another class of GPCRs that are crucial for a wide range of functions in the central and peripheral nervous systems. nih.govacs.org

General Principles of Allosteric Modulation in G Protein-Coupled Receptors

G protein-coupled receptors (GPCRs) possess a primary (orthosteric) binding site for their endogenous ligands. frontiersin.orgnih.gov They can also have one or more topographically distinct allosteric sites. nih.govumn.edunih.gov Ligands that bind to these allosteric sites are called allosteric modulators and can alter the receptor's conformation. nih.govumn.edu This conformational change can, in turn, affect the binding affinity and/or signaling efficacy of the orthosteric ligand. nih.govnih.gov

Allosteric modulators can be classified as:

Positive allosteric modulators (PAMs): Enhance the effect of the orthosteric agonist. frontiersin.org

Negative allosteric modulators (NAMs): Reduce the effect of the orthosteric agonist. frontiersin.org

Neutral allosteric ligands: Bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.

A key feature of allosteric modulators is their ability to alter the association or dissociation rates of orthosteric ligands. pnas.org This offers a more nuanced way to modulate receptor activity compared to direct competition at the orthosteric site. pnas.orgnih.gov

This compound has been identified as an allosteric enhancer of acetylcholine affinity at M3 muscarinic receptors. nih.govmedchemexpress.commedchemexpress.com Studies have shown that this compound and its analogs can exhibit positive, negative, or neutral cooperativity with the orthosteric antagonist [³H]N-methyl scopolamine (B1681570) ([³H]NMS) and the agonist acetylcholine (ACh), depending on the muscarinic receptor subtype. nih.gov Interestingly, while this compound interacts allosterically, it does not affect the dissociation of [³H]NMS from M3 receptors, suggesting a complex mechanism of action. nih.gov Evidence also suggests the existence of a second, distinct allosteric site on muscarinic receptors where compounds like this compound may bind. nih.gov

Characterization of Allosteric Binding Sites for this compound

Studies involving this compound and its analogs have provided compelling evidence for multiple allosteric sites on muscarinic receptors, challenging the notion of a single, common allosteric binding pocket.

Research has established that this compound and its structural analogs bind to an allosteric site on muscarinic receptors that is pharmacologically distinct from the well-characterized site for prototypical modulators like gallamine (B1195388). nih.govmdpi.com The existence of this second site was elucidated through studies with PG987, an analog of this compound. nih.gov These studies demonstrated that while PG987 competes for the same binding site as other WIN compounds and staurosporine (B1682477), it interacts with gallamine and strychnine (B123637) in a non-competitive manner. nih.govnih.govnih.gov This lack of direct competition strongly indicates that the WIN compounds occupy a separate, non-overlapping allosteric domain. nih.gov This finding confirms that at least two distinct allosteric sites exist on the M3 receptor, both capable of supporting positive cooperativity with acetylcholine. nih.gov

The allosteric site recognized by this compound is differentiated from the prototypical site, often called the "gallamine site," by several key characteristics. The prototypical site is known to bind ligands that possess a positively charged nitrogen, such as gallamine and alcuronium. nih.gov In contrast, this compound and its analogs that act at the second site generally lack this feature. nih.gov

A primary functional distinction lies in their effect on the dissociation kinetics of the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS). Prototypical allosteric modulators typically slow the dissociation of [3H]NMS from the receptor. nih.gov However, this compound has little to no effect on the dissociation rate of [3H]NMS from the M3 receptor, and its analog PG987 uniquely accelerates this dissociation. nih.govnih.govnih.gov The non-competitive interaction observed in binding studies between this compound and ligands like gallamine and strychnine provides the most direct evidence that they bind to separate and distinct sites. nih.govnih.govnih.gov

Allosteric Effects on Orthosteric Ligand Binding and Dissociation Kinetics

This compound exhibits complex, subtype-dependent effects on the binding of orthosteric ligands. Its interactions are consistent with the allosteric ternary complex model, where the modulator and the orthosteric ligand can bind simultaneously to the receptor, mutually influencing each other's affinity. nih.govnih.gov

One of the most significant findings is that this compound acts as an allosteric enhancer of acetylcholine (ACh) affinity, particularly at the M3 muscarinic receptor. nih.govmedchemexpress.com Studies have shown that this compound can increase the affinity of ACh at the M3 receptor by nearly twofold. nih.gov This positive cooperativity was confirmed in detailed assays where the presence of this compound shifted the ACh competition curve. Its effects on other receptor subtypes are varied; it displays negative cooperativity with ACh at M2 and M4 receptors and is nearly neutral at the M1 receptor.

Table 1: Cooperativity of this compound with Orthosteric Ligands at Muscarinic Receptor Subtypes

Receptor Subtype Cooperativity with Acetylcholine (ACh) Cooperativity with [3H]NMS
M1 Nearly Neutral Small Negative
M2 Negative Small Negative
M3 Positive Enhancement (~1.8-fold) Neutral (No Effect)
M4 Negative Small Negative

Data sourced from Lazareno et al., 2002.

The influence of this compound on the dissociation kinetics of the classic antagonist [3H]NMS is a key indicator of its allosteric action and is markedly subtype-dependent. While many allosteric modulators slow [3H]NMS dissociation, the effects of this compound are more subtle. nih.gov It produces a small inhibitory effect on [3H]NMS dissociation at M1 receptors and has a measurable but relatively weak effect at M2 and M4 receptors. In stark contrast, and providing further evidence for its unique interaction at the M3 subtype, this compound has no measurable effect on the rate of [3H]NMS dissociation from M3 receptors. nih.gov This kinetic evidence supports an allosteric action at M1, M2, and M4 receptors, while its interaction at the M3 receptor is primarily observed through its modulation of agonist affinity.

Table 2: Effect of this compound on [3H]NMS Dissociation Rate

Receptor Subtype Effect on [3H]NMS Dissociation
M1 Submaximal Inhibition
M2 Weak Inhibition
M3 No Measurable Effect
M4 Weak Inhibition

Data sourced from Lazareno et al., 2002. nih.gov

The body of research on the allosteric properties of this compound has predominantly focused on its interactions with the endogenous agonist acetylcholine and the widely used radiolabeled antagonist [3H]NMS. nih.gov While other orthosteric ligands such as [3H]Quinuclidinyl benzilate ([3H]QNB), the M1-selective agonist McN-A-343, and the classical antagonist atropine (B194438) are fundamental tools in muscarinic pharmacology, specific studies detailing their interaction profiles with this compound are not extensively covered in the primary literature describing this compound's allosteric nature.

Table of Mentioned Compounds

Compound Name Abbreviation / Type
This compound Allosteric Modulator
Acetylcholine Endogenous Orthosteric Agonist
Gallamine Prototypical Allosteric Modulator
Strychnine Allosteric Modulator
N-methylscopolamine Orthosteric Antagonist (Radiolabeled as [3H]NMS)
Quinuclidinyl benzilate Orthosteric Antagonist (Radiolabeled as [3H]QNB)
McN-A-343 Orthosteric Agonist
Atropine Orthosteric Antagonist
WIN 51,708 Allosteric Modulator (Analog of this compound)
PG987 Allosteric Modulator (Analog of this compound)
Staurosporine Allosteric Modulator

Subtype Selectivity and Cooperativity Profiles of this compound

This compound is recognized as an allosteric modulator of M1-M4 muscarinic receptors. nih.govmedchemexpress.com Its interaction is characterized by varying degrees of cooperativity with orthosteric ligands, which is highly dependent on the specific receptor subtype. nih.gov

Positive, Negative, and Neutral Cooperativity with Primary Ligands

The allosteric effects of this compound are quantified by its influence on the binding of primary ligands, such as the endogenous agonist acetylcholine (ACh) and the radiolabeled antagonist [³H]N-methyl scopolamine ([³H]NMS). nih.gov Studies have demonstrated that this compound can exhibit positive, negative, or neutral cooperativity. nih.gov For instance, while it acts as an allosteric enhancer of ACh affinity at M3 receptors, it shows negative cooperativity with ACh at M2 and M4 receptors and an almost neutral interaction at the M1 receptor. nih.govmedchemexpress.com This demonstrates that the compound does not have a uniform effect across the receptor family but rather a complex profile of activity. nih.gov

Differential Cooperativity Across M1-M4 Receptor Subtypes

The subtype-dependent nature of this compound's cooperativity is a defining feature of its pharmacological profile. nih.gov Research using radioligand binding assays has elucidated these differential effects.

With the agonist acetylcholine (ACh), this compound displays:

Near-neutral cooperativity at M1 receptors.

Negative cooperativity at M2 and M4 receptors.

Positive cooperativity at M3 receptors, enhancing the affinity of ACh. nih.gov

Regarding the antagonist [³H]NMS, this compound has been found to have little to no effect on its dissociation from M3 receptors, despite interacting allosterically. nih.gov However, it does inhibit the dissociation of [³H]NMS from M2 and M4 receptors, though it is weaker in this regard than its close analog, WIN 51,708.

Interactive Table: Cooperativity Profile of this compound with Acetylcholine (ACh) Across Muscarinic Receptor Subtypes

Receptor SubtypeCooperativity with AChImplied Effect on Agonist Affinity
M1 Near-NeutralLittle to no change
M2 NegativeDecreases affinity
M3 PositiveIncreases affinity
M4 NegativeDecreases affinity
Reciprocal Cross-Interactions Between Allosteric Sites

Evidence strongly suggests the existence of multiple, distinct allosteric sites on muscarinic receptors. nih.gov The interactions of this compound and its analogs have been instrumental in defining a second, non-overlapping allosteric site. nih.gov Studies on the dissociation of [³H]NMS from the M3 receptor in the presence of various allosteric agents indicate that this compound binds to a site that is pharmacologically distinct from the one that binds agents like gallamine and strychnine. nih.gov In contrast, this compound appears to share a binding site with compounds such as KT5720 and staurosporine. nih.gov This discovery of a second allosteric site that supports positive cooperativity with acetylcholine highlights the complexity of allosteric modulation at these receptors. nih.gov

Receptor Mutagenesis Studies and Allosteric Site Mapping

The precise location of the this compound binding site has been inferred primarily through pharmacological studies rather than direct receptor mutagenesis. These studies have been crucial in establishing that this compound occupies a second allosteric site distinct from the better-known "common" allosteric site located in the extracellular vestibule of the receptor. nih.govnih.gov

Functional Consequences of Muscarinic Allosteric Modulation by this compound

Allosteric modulators can produce biased signaling, where a receptor's signaling is preferentially directed towards a subset of its downstream pathways. nih.gov The functional impact of this compound is therefore dependent on both the receptor subtype it modulates and the specific signaling cascade associated with that subtype.

Impact on Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein families to initiate distinct signaling cascades. nih.govsigmaaldrich.com

M1 and M3 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This subsequently triggers the release of intracellular calcium and the activation of protein kinase C (PKC). sigmaaldrich.com

M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They can also modulate ion channel activity. nih.govsigmaaldrich.com

Given this context, the functional consequences of this compound's allosteric modulation can be inferred:

At the M3 receptor , where this compound exhibits positive cooperativity with ACh, it is expected to act as a positive allosteric modulator (PAM). nih.govmedchemexpress.com This would enhance the receptor's response to acetylcholine, likely resulting in an amplification of the Gq/11-mediated PLC signaling pathway.

At M2 and M4 receptors , this compound displays negative cooperativity with ACh. In this capacity, it acts as a negative allosteric modulator (NAM), diminishing the receptor's response to acetylcholine. This would translate to a reduced inhibition of adenylyl cyclase and a lesser impact on associated Gi/o-mediated signaling.

Therefore, this compound possesses the ability to differentially modulate distinct intracellular signaling pathways based on its varied cooperativity profile across the M1-M4 receptor subtypes.

Chemical Synthesis and Structure Activity Relationships Sar of Win 62,577

Synthetic Methodologies for WIN 62,577 and its Analogs

The synthesis of this compound and its analogs involves the construction of a complex heterocyclic system fused to a steroid nucleus. The core of this process is the creation of the pyrimido[1,2-a]benzimidazole (B3050247) ring system.

A general and effective method for creating this heterocyclic structure involves the reaction of a 2-aminobenzimidazole (B67599) with a suitable steroid precursor that contains a reactive 1,3-dicarbonyl or equivalent functionality at the A-ring. rsc.orgurfu.ru Specifically, the synthesis of steroidal pyrimido[1,2-a]benzimidazoles is often achieved through the condensation of 2-aminobenzimidazole with 2-hydroxymethylene-3-oxo-steroids. rsc.org This type of reaction, known as a cyclocondensation, efficiently builds the fused pyrimidine (B1678525) ring onto the benzimidazole (B57391) moiety, which is itself attached to the steroid's A-ring. nih.gov

Variations of this approach include multicomponent reactions where, for instance, an aldehyde, 2-aminobenzimidazole, and a compound like malononitrile (B47326) are reacted together to form the pyrimido[1,2-a]benzimidazole core. nih.govresearchgate.net The specific steroid starting material for this compound would be a derivative of androstane, featuring a Δ4 double bond and the necessary functional groups at the C-3 position to facilitate the ring-forming reaction.

The introduction of the 17α-ethynyl and 17β-hydroxy groups is a critical step. This is typically accomplished on a 17-keto steroid precursor. The reaction with a metal acetylide, such as potassium acetylide, introduces the ethynyl (B1212043) group from the less hindered α-face, leading to the desired 17α-ethynyl-17β-hydroxy configuration. nih.govnih.gov

The synthesis of analogs involves utilizing steroid precursors with different A-ring saturation (e.g., the 5α-androstane for WIN 51,708) or modifying the heterocyclic portion by using different diamine precursors instead of 2-aminobenzimidazole. nih.gov

Structural Modifications and Analog Development of this compound

The development of analogs of this compound has been driven by the need to understand its dual pharmacology and to explore the structural requirements for its allosteric effects at muscarinic receptors and antagonism at NK1 receptors. Modifications have been systematically made to both the steroidal core and the appended heterocyclic system. nih.gov

A key analog, WIN 51,708, differs from this compound only by the saturation of the A-ring; WIN 51,708 has a 5α-androstane skeleton, whereas this compound possesses a Δ4-androstene structure. nih.gov This seemingly minor change significantly alters the molecule's pharmacological profile.

Further analog development has involved:

Modification of the Heterocyclic Moiety : The pyrimido[1,2-a]benzimidazole system has been replaced with other heterocyclic systems. For example, an analog known as PG987 features a pyrido[2,3-b]indole system fused to the steroid A-ring. nih.gov

Truncation of the Molecule : To identify the minimal structural components required for activity, "truncated" analogs have been synthesized. These include the steroid moiety alone or the heterocyclic portion by itself. nih.gov Surprisingly, both the isolated steroid and the isolated heterocycle were found to retain the ability to interact allosterically with muscarinic receptors.

Substitution at the 17-position : The substituents at C-17 of the steroid D-ring are crucial. Analogs with a 17-keto group were found to be inactive, highlighting the importance of the 17β-hydroxyl group for allosteric activity at muscarinic receptors.

These synthetic efforts have generated a library of related compounds, enabling detailed SAR studies to probe the distinct pharmacological properties of this compound.

Structure-Activity Relationship (SAR) Studies in Muscarinic Receptor Modulation

This compound and its analogs interact with M1-M4 muscarinic receptors as allosteric modulators. medchemexpress.com Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (B1216132) (ACh), binds. nih.govpreprints.org This interaction can result in positive, negative, or neutral cooperativity, altering the affinity and/or efficacy of the orthosteric ligand. nih.gov

Influence of Steroid Moiety Modifications on Allosteric Properties

The structure of the steroid nucleus is a key determinant of the allosteric effects of this compound at muscarinic receptors.

A-Ring Saturation : The presence of a double bond in the A-ring of this compound (Δ4-androstene) compared to its saturated counterpart WIN 51,708 (5α-androstane) leads to significant differences in activity. For instance, this compound is roughly 10-fold weaker than WIN 51,708 at inhibiting the dissociation of a radioligand from the M4 receptor. While both compounds show negative cooperativity with ACh at M2 and M4 receptors, this compound displays nearly neutral cooperativity at M1 receptors and, notably, acts as an allosteric enhancer (positive cooperativity) of ACh affinity at M3 receptors. nih.gov

C-17 Substituents : The functionality at the 17-position is critical. All active compounds in the series possess a 17β-hydroxyl group. Replacement of this hydroxyl with a 17-keto function results in inactive compounds, indicating that the hydroxyl group is a key pharmacophoric feature for allosteric interaction.

Role of Heterocyclic and Alicyclic Ring Systems

The fusion of an aromatic heterocyclic system with the alicyclic steroid structure creates a molecule where both parts contribute to the allosteric profile. Modification of either the heterocyclic or the alicyclic (steroid) moiety can cause substantial changes in receptor affinity, the nature of cooperativity (positive, negative, or neutral), and subtype selectivity.

Even truncated versions of the molecule, such as the steroid nucleus alone or the heterocyclic system by itself, can interact allosterically with mAChRs. nih.gov This suggests that the complete fused structure is not an absolute requirement for binding, but rather that different parts of the molecule may interact with distinct subsites within the larger allosteric binding pocket.

Identification of Key Pharmacophores for Allosteric Action

SAR studies have revealed that this compound and its analogs define a second, distinct allosteric site on muscarinic receptors, separate from the "common" allosteric site recognized by agents like gallamine (B1195388) and strychnine (B123637). nih.gov

Key findings include:

Dual Pharmacophore : The molecule can be viewed as having two key parts: the steroid (alicyclic system) and the pyrimido[1,2-a]benzimidazole (heterocyclic system). Both are capable of individual allosteric interactions.

The 17β-Hydroxyl Group : This group on the steroid is essential for activity.

A Second Allosteric Site : The analog PG987, which has a different heterocyclic system (pyrido[2,3-b]indole), uniquely accelerates the dissociation of the radioligand [3H]NMS from the M3 receptor. nih.gov This effect, combined with interaction studies, indicates that PG987 and by extension, this compound, bind to a site that is different from the one used by gallamine but appears to be the same one used by other modulators like staurosporine (B1682477) and KT5720. nih.govnih.gov

The following table summarizes the allosteric effects of this compound and a key analog on muscarinic receptors.

CompoundKey Structural FeatureEffect on [3H]NMS Dissociation (M3 Receptor)Cooperativity with ACh (M3 Receptor)Receptor Binding Site
This compound Δ4-androstene A-ringNo measurable effect Positive (Allosteric Enhancer) nih.govSecond allosteric site nih.gov
WIN 51,708 Saturated 5α-androstane A-ringNo measurable effect Small negative Second allosteric site nih.gov
PG987 Pyrido[2,3-b]indole heterocycleAccelerates dissociation (2.5-fold) nih.govNot specifiedSecond allosteric site nih.gov
Gallamine N/AInhibits dissociationNegative"Common" allosteric site nih.gov

Structure-Activity Relationship (SAR) Studies in NK1 Receptor Antagonism

In addition to its effects on muscarinic receptors, this compound is a potent antagonist of the tachykinin NK1 receptor. medchemexpress.com However, this activity is highly species-selective, with high potency at the rat NK1 receptor but not the human NK1 receptor. medchemexpress.comnih.gov This species selectivity has been a major focus of SAR studies in the development of non-peptide NK1 antagonists for human therapeutic use.

The steroidal scaffold of this compound was one of several early non-peptide structures explored as NK1 antagonists. researchgate.netnih.gov While many derivatives of these initial steroidal compounds were synthesized, they often failed to improve biological activity or displayed toxicity issues. researchgate.net The discovery that compounds like this compound had high affinity for the rat and mouse NK1 receptor but not the human receptor spurred efforts to identify the structural features responsible for this difference. wikipedia.org This line of research led to the development of entirely new classes of non-peptide NK1 antagonists with improved affinity for the human receptor and better bioavailability, such as the quinuclidine (B89598) derivative CP-96,345 and, eventually, clinically approved drugs like aprepitant. researchgate.netwikipedia.orgelsevierpure.com Therefore, the primary contribution of this compound to the field of NK1 antagonism was in demonstrating the feasibility of non-peptide antagonists and highlighting the critical challenge of species selectivity in receptor binding.

Mechanistic Insights of Win 62,577 Beyond Canonical Receptors

Interaction with Stress Granule Host Proteins

Stress granules (SGs) are dense aggregates of proteins and RNAs that form in the cytoplasm of cells under stress, including viral infection, and play a role in regulating protein translation. wikipedia.org Some viruses have evolved mechanisms to hijack or disrupt SG formation to facilitate their own replication. A key protein involved in the formation of SGs is the Ras GTPase-activating protein SH3-domain-binding protein 1 (G3BP1). biorxiv.orgnih.gov

Research has demonstrated that the nucleocapsid (N) protein of SARS-CoV-2 interacts with the NTF2-like domain of G3BP1. biorxiv.orgnih.gov This interaction is crucial for the virus as it helps to dissipate SGs, thereby evading the host's immune defenses. biorxiv.orgnih.gov The compound WIN 62,577 has been shown to effectively disrupt this critical protein-protein interaction (PPI) between the G3BP1 and the SARS-CoV-2 nucleocapsid protein. biorxiv.orgnih.gov

Studies have revealed that this compound targets a conserved peptide-binding pocket within the NTF2-like domain of G3BP1 (G3BP1NTF-2). biorxiv.orgnih.gov By binding to this pocket, this compound prevents the interaction between G3BP1 and the N-terminal domain (NTD) of the viral nucleocapsid protein. biorxiv.orgnih.gov

The disruption of the G3BP1-N protein interaction by this compound has significant consequences for the replication of SARS-CoV-2. The interaction between the viral nucleocapsid protein and G3BP1 is known to be important for viral replication and pathogenesis. nih.gov By interfering with this interaction, this compound impedes the virus's ability to counteract the host's stress response, thereby inhibiting viral replication. biorxiv.orgnih.gov

The antiviral efficacy of this compound against SARS-CoV-2 has been demonstrated, with an effective concentration (EC50) value of approximately 1.8 µM. biorxiv.orgnih.gov This suggests that targeting the G3BP1-N interaction is a viable strategy for developing antiviral therapeutics against SARS-CoV-2 and potentially other viruses that utilize similar mechanisms to evade the host immune system. biorxiv.orgnih.gov

Molecular Basis of Antiviral Efficacy of this compound

The antiviral activity of this compound is rooted in its specific molecular interactions with host cell proteins that are co-opted by viruses for their replication.

The efficacy of this compound stems from its ability to bind to a highly conserved peptide-binding pocket in the NTF2-like domain of G3BP1. biorxiv.orgnih.gov This pocket is a crucial site for the interaction with the viral nucleocapsid protein. The targeting of such a conserved host factor presents a promising approach for developing broad-spectrum antiviral drugs, as it may be effective against a range of viruses that rely on this interaction. biorxiv.orgnih.gov

The interaction between this compound and G3BP1, and the subsequent disruption of the G3BP1-N protein interaction, has been rigorously validated through various biophysical and biochemical techniques. biorxiv.orgnih.gov These investigations have provided thermodynamic and structural data confirming the binding of this compound to the G3BP1NTF-2 domain and its inhibitory effect on the formation of the G3BP1-N complex. biorxiv.orgnih.gov These validation methods lend strong support to the proposed mechanism of action for the antiviral effects of this compound. biorxiv.orgnih.gov

Preclinical Research Methodologies Applied to Win 62,577

In Vitro Experimental Models

Cell Line Selection and Culture Conditions

The selection of appropriate cell lines is a critical first step in the in vitro evaluation of a compound. For WIN 62,577, Chinese hamster ovary (CHO) cells have been a key model system. Specifically, CHO cells stably expressing cDNAs for human muscarinic M1-M4 receptors have been utilized to investigate the compound's interaction with these receptor subtypes. These cells were cultured in α-minimal essential medium supplemented with 10% (v/v) newborn calf serum, penicillin (50 U/ml), streptomycin (B1217042) (50 µg/ml), and 2 mM glutamine. The cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

The choice of cell lines is often dictated by the specific research question. researchgate.net For instance, to study viral infections, cell lines originating from the tissue where the infection typically occurs are preferred. researchgate.net In general, the genetic background, origin, and growth characteristics of a cell line are important considerations for experimental design and data interpretation. researchgate.net

For antiviral assays, particularly in the context of coronaviruses, various cell lines have been employed, though not always specifically mentioning this compound in the initial screening phase described in some literature. researchgate.net The maintenance of cell cultures requires a strictly controlled environment, including specialized incubators to regulate temperature, humidity, and CO2 levels. sigmaaldrich.com

Radioligand Binding Assays (e.g., Equilibrium and Non-Equilibrium Methods)

Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its receptor target. nih.govnih.govgiffordbioscience.com These assays, which can be performed on tissue homogenates or cultured cells, are used to determine the affinity of a ligand for a receptor (Kd) and the density of receptors in a given sample (Bmax). nih.govperceptive.com Both equilibrium and non-equilibrium methods are employed to gain a comprehensive understanding of the binding kinetics. nih.gov

In the study of this compound, equilibrium and non-equilibrium radioligand binding methods were used to investigate its interaction with M1-M4 muscarinic receptors. nih.gov These studies utilized [3H]N-methyl scopolamine (B1681570) ([(3)H]NMS) as the radioligand. nih.gov

The key findings from these assays revealed that this compound and its analogs have log affinities for the unliganded muscarinic receptors in the range of 5 to 6.7. nih.gov The compound exhibited varying cooperativity (positive, negative, or neutral) with [(3)H]NMS and acetylcholine (B1216132) (ACh), depending on the receptor subtype. nih.gov Notably, this compound was identified as an allosteric enhancer of ACh affinity at M3 receptors. nih.gov

Non-equilibrium binding assays, which measure the rate of dissociation of the radioligand, showed that this compound did not affect the dissociation of [(3)H]NMS from M3 receptors, despite its allosteric interaction. nih.gov In contrast, its analog, WIN 51,708, potently inhibited [(3)H]NMS dissociation at M2 and M4 receptors.

CompoundReceptor SubtypeInteraction with [3H]NMS Dissociation
This compound M3No effect
WIN 51,708 M2, M4Potent inhibition

This table summarizes the differential effects of this compound and its analog on radioligand dissociation from muscarinic receptor subtypes.

Functional Assays (e.g., Second Messenger Systems, Receptor Activation)

Functional assays are essential to determine whether a compound acts as an agonist or antagonist at a receptor and to quantify its efficacy. These assays often measure changes in second messenger systems, which are intracellular signaling molecules released by the cell in response to exposure to an extracellular signaling molecule—the first messenger. nih.gov Common second messengers include cyclic AMP (cAMP) and inositol (B14025) 1,4,5-trisphosphate (InsP3), which leads to the mobilization of intracellular calcium (Ca2+). nih.gov

For this compound, functional assays have been crucial in defining its role as an antagonist. It has been identified as a potent and centrally active antagonist at rat NK1 receptors, but not human NK1 receptors. nih.gov Furthermore, it is described as a non-peptide NK3 receptor antagonist. nih.govnih.gov The antagonism of the NK3 receptor by various compounds has been evaluated by their ability to inhibit the functional response induced by agonists like neurokinin B (NKB). nih.gov

In the context of muscarinic receptors, functional assays confirmed the positive cooperativity of this compound with acetylcholine (ACh) at M3 receptors. This was demonstrated by constructing full [3H]NMS-ACh curves in the absence and presence of this compound.

The development of NK3 receptor antagonists has been a significant area of research, with several compounds being evaluated for their therapeutic potential in conditions like schizophrenia and menopausal vasomotor symptoms. nih.govclevelandclinic.orgwomensmentalhealth.org Functional assays, such as measuring changes in intracellular calcium mobilization, are key to characterizing the activity of these antagonists. nih.gov

Protein-Protein Interaction Assays (e.g., Fluorescence-based Assays)

While specific fluorescence-based protein-protein interaction assays for this compound are not detailed in the provided search results, the principles of these assays are relevant to understanding its allosteric modulatory effects. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, influencing the binding and/or efficacy of the endogenous ligand. nih.gov

The research on this compound has shown that it binds to a second, non-overlapping, pharmacologically distinct allosteric site on M3 receptors compared to other allosteric agents like strychnine (B123637). nih.gov This was determined through interaction studies with other allosteric agents on [(3)H]NMS dissociation. nih.gov Techniques like Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are powerful label-free methods to study protein-protein interactions in real-time, providing data on binding kinetics and affinity. sartorius.com Such methods could be applied to further dissect the allosteric interactions of this compound.

In Vitro Cell-Based Antiviral Efficacy Assays

Recent studies have highlighted the potential of this compound as an antiviral agent. In vitro assays are fundamental for the initial assessment of a compound's antiviral activity. nih.gov These assays typically involve infecting a suitable cell culture with the virus and then treating the cells with the compound to determine its ability to inhibit viral replication. nih.govmdpi.com

This compound has demonstrated potent antiviral activity against SARS-CoV-2. medchemexpress.com In one study, this compound was shown to have an EC50 (half-maximal effective concentration) of 1.8 µM in reducing SARS-CoV-2 replication. researchgate.net This suggests that it is effective at inhibiting the virus at non-cytotoxic concentrations. researchgate.net The development of efficient in vitro assays is crucial for the rapid screening of potential antiviral drugs against emerging viral strains. nih.gov

CompoundVirusEC50
This compound SARS-CoV-21.8 µM

This table presents the in vitro antiviral efficacy of this compound against SARS-CoV-2.

Computational and In Silico Approaches (e.g., Docking, Molecular Dynamics)

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict and understand the interaction between a ligand and its receptor at a molecular level. nih.govsemanticscholar.orgmdpi.com These in silico approaches can provide insights into the binding mode, affinity, and stability of the ligand-receptor complex. nih.govnih.gov

For the tachykinin NK3 receptor, a target of this compound, homology modeling has been used to generate a three-dimensional structure of the receptor. nih.gov This model can then be used for docking studies with ligands like neurokinin B (NKB) to understand the topographical features of the binding pocket. nih.gov While specific docking studies for this compound with the NK3 receptor were not detailed in the provided results, such studies are a logical step in rational drug design. nih.gov

Molecular dynamics simulations can further refine the docked poses and assess the stability of the interaction over time. mdpi.com These computational tools are invaluable for guiding the synthesis of new analogs with improved affinity and selectivity.

In Vivo Experimental Models (General Considerations for Research)

In vivo experimental models are indispensable for understanding the complex interactions of a test compound within a living organism. creative-diagnostics.com These models are crucial for evaluating the efficacy, safety, and pharmacokinetic properties of potential therapeutic agents in a controlled setting before they can be considered for human clinical trials. creative-diagnostics.com The primary goal of preclinical in vivo studies is to bridge the gap between initial in vitro findings and the complexities of a whole biological system. mdpi.com

The design of preclinical studies is broadly categorized into two types: hypothesis-generating (exploratory) and hypothesis-testing (confirmatory) research. Exploratory studies often arise from scientific curiosity and aim to generate new theories, while confirmatory studies are designed to rigorously test a specific, predefined hypothesis. For a compound like this compound, initial in vivo studies would likely be exploratory, aiming to understand its broad physiological effects. As more is understood, studies would transition to a confirmatory nature, for instance, to specifically validate its efficacy as an NK-1 receptor antagonist in a particular disease model.

A fundamental principle in preclinical research is the selection of an appropriate animal model that can accurately mimic the human condition being studied. nih.gov This involves considering the anatomical, physiological, and genetic similarities between the animal model and humans. mdpi.com The use of well-characterized animal models is essential for obtaining reliable and translatable data.

Rodent Models for Neurokinin Receptor Studies

Rodent models are extensively used in the study of neurokinin receptor antagonists due to their well-understood physiology and the availability of established disease models. nih.gov For a compound like this compound, which targets the NK-1 receptor, several rodent models are particularly relevant.

Mice are a common choice for initial screening and efficacy studies. Various strains, such as BALB/c and C57BL/6, are used depending on the specific research question. nih.gov For instance, models of postoperative neurocognitive disorder have been established in mice to investigate the role of NK-1R in neuroinflammation and blood-brain barrier disruption. nih.gov In such models, the administration of an NK-1R antagonist can be evaluated for its ability to mitigate cognitive impairment. nih.gov

Rats are also frequently employed, particularly in studies of pain and inflammation. researchgate.net However, it is noteworthy that some NK-1 receptor antagonists exhibit species-specific differences in affinity. For example, the compound RP-67580 has a high affinity for the NK-1 receptor in rats and mice but not in humans. wikipedia.org This highlights the importance of selecting a species with a receptor pharmacology that is as close as possible to that of humans.

Interestingly, gerbils have emerged as a particularly useful model for studying certain NK-1 receptor antagonists. nih.gov This is because some antagonists, including this compound, have a higher affinity for gerbil and human NK-1 receptors compared to those in rats and mice. nih.gov The gerbil tail suspension test is a validated model for assessing the antidepressant-like effects of NK-1 antagonists. nih.gov

The following table summarizes some of the key rodent models used in neurokinin receptor research:

Rodent Model Application in NK-1R Research Relevance to this compound
Mouse (e.g., C57BL/6) Models of pain, depression, and neuroinflammation. nih.govmdpi.comInitial efficacy and mechanism of action studies.
Rat Models of pain and visceral hypersensitivity. researchgate.netEvaluation of analgesic properties.
Gerbil Tail suspension test for antidepressant effects. nih.govParticularly relevant due to higher receptor affinity. nih.gov

Assessment of Central Activity and Blood-Brain Barrier Permeation

A critical aspect of preclinical development for any centrally acting drug is the assessment of its ability to cross the blood-brain barrier (BBB) and exert its effects within the central nervous system (CNS). mdpi.comtandfonline.com For this compound, which is described as being centrally active, several methodologies are employed to quantify its CNS penetration. libretexts.org

The BBB is a highly selective barrier that protects the brain from harmful substances while allowing the passage of essential nutrients. tandfonline.com Low brain penetration can be a result of low BBB permeability, active efflux by transporters such as P-glycoprotein (P-gp), or high binding to plasma proteins. tandfonline.comnih.gov

In vitro models provide an initial assessment of a compound's potential to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB is a high-throughput method that predicts passive diffusion across the BBB. tandfonline.com Another widely used in vitro assay is the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which is used to determine if a compound is a substrate for the P-gp efflux transporter. mdpi.compreprints.org

In vivo methods provide the most definitive measure of BBB penetration. tandfonline.com A common approach is to determine the brain-to-plasma concentration ratio (B/P ratio or logBB) at a steady state. tandfonline.com This involves measuring the total concentration of the drug in both the brain tissue and the plasma. To understand the pharmacologically active concentration, it is crucial to determine the unbound drug concentration in the brain, as it is the unbound fraction that is free to interact with its target. tandfonline.compreprints.org This can be calculated by correcting the total concentrations for the fractions unbound in plasma and brain tissue, which are typically determined by equilibrium dialysis. tandfonline.com

Microdialysis is a more advanced in vivo technique that allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid over time. tandfonline.com While this method is low-throughput and resource-intensive, it provides valuable pharmacokinetic data. tandfonline.com Additionally, non-invasive techniques such as neuroimaging can be used to visualize and quantify drug distribution in the CNS. youtube.com

The table below outlines key methods for assessing CNS penetration:

Method Type Information Provided
PAMPA-BBB In vitroPredicts passive permeability across the BBB. tandfonline.com
MDR1-MDCKII Assay In vitroIdentifies substrates of the P-gp efflux transporter. mdpi.compreprints.org
Brain-to-Plasma Ratio (logBB) In vivoMeasures the extent of total drug uptake into the brain. tandfonline.com
Equilibrium Dialysis In vitroDetermines the fraction of unbound drug in plasma and brain homogenate. tandfonline.com
Microdialysis In vivoDirectly measures unbound drug concentrations in the brain extracellular fluid. tandfonline.com

Animal Models for Viral Infection Research

The discovery of this compound's antiviral activity against SARS-CoV-2 has opened up a new avenue of research for this compound. To evaluate its potential as an antiviral agent in vivo, appropriate animal models that mimic human COVID-19 are essential. nih.gov

A range of animal models have been developed and utilized for SARS-CoV-2 research, each with its own advantages and limitations. nih.govnih.gov Mice are a common starting point due to their genetic tractability and cost-effectiveness. nih.gov However, standard laboratory mice are not naturally susceptible to SARS-CoV-2 because the murine angiotensin-converting enzyme 2 (ACE2) receptor, which the virus uses for cell entry, is not compatible with the viral spike protein. nih.gov To overcome this, several approaches have been taken, including the development of transgenic mice that express the human ACE2 (hACE2) receptor and the use of mouse-adapted SARS-CoV-2 strains. nih.gov

Ferrets are another valuable model for SARS-CoV-2 research as they can be infected with the virus and often exhibit mild to moderate respiratory symptoms, similar to what is seen in many human cases. nih.gov They are particularly useful for studying viral transmission and for testing the efficacy of antiviral drugs and vaccines. nih.gov

Syrian hamsters are also susceptible to SARS-CoV-2 and typically develop a more severe respiratory disease, making them a good model for studying the pathogenesis of more severe COVID-19 and for evaluating therapeutic interventions aimed at reducing lung pathology. nih.gov

Non-human primates, such as rhesus macaques, are the most closely related models to humans and can develop a clinical disease that closely mirrors human COVID-19, including viral shedding and lung pathology. creative-diagnostics.com However, their use is limited by ethical considerations and high costs.

The choice of animal model for evaluating the antiviral activity of this compound would depend on the specific research question, such as whether the focus is on mild or severe disease, viral transmission, or the host immune response.

Here is a summary of common animal models for SARS-CoV-2 research:

Animal Model Key Characteristics Primary Use in Antiviral Research
Mice (hACE2 transgenic or mouse-adapted virus) Susceptible to SARS-CoV-2 infection; can model a range of disease severity. nih.govInitial efficacy screening, pathogenesis studies.
Ferrets Mild to moderate respiratory illness; efficient viral transmission. nih.govTransmission studies, evaluation of antivirals and vaccines. nih.gov
Syrian Hamsters More severe respiratory disease and lung pathology. nih.govPathogenesis of severe disease, therapeutic testing.
Non-human Primates (e.g., Rhesus Macaques) Closely mimics human disease course and pathology. creative-diagnostics.comConfirmatory efficacy and safety studies.

Comparative Analysis and Future Research Directions of Win 62,577

Comparison of WIN 62,577 with Other Neurokinin NK1 Receptor Antagonists

This compound was originally synthesized and evaluated for its ability to block the neurokinin NK1 receptor, a key player in pain, inflammation, and emesis. nih.gov While it demonstrates potent antagonist activity at rat NK1 receptors, its affinity for the human counterpart is notably lower. nih.gov This species-specific difference is a critical point of distinction when compared to clinically approved NK1 receptor antagonists like aprepitant. nih.govwikipedia.org

NK1 receptor antagonists, often referred to as "-pitants," are a class of drugs with established antiemetic, anxiolytic, and antidepressant properties. wikipedia.org They function by competitively blocking the binding of substance P to NK1 receptors, thereby inhibiting downstream signaling pathways involved in nausea and vomiting. nih.gov Aprepitant, for instance, has demonstrated significant efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting. wikipedia.org

In contrast to the broad clinical utility of drugs like aprepitant, the therapeutic application of this compound as a standalone NK1 receptor antagonist in humans is limited by its lower potency at the human receptor. However, its unique chemical structure and dual activity set it apart from traditional NK1 antagonists.

FeatureThis compoundAprepitant
Primary Target Neurokinin NK1 Receptor (rat)Neurokinin NK1 Receptor (human)
Secondary Target Muscarinic Acetylcholine (B1216132) Receptors-
Species Selectivity Potent at rat NK1 receptors, less so at human. nih.govHigh affinity for human NK1 receptors. nih.gov
Clinical Use Research CompoundAntiemetic for chemotherapy-induced nausea and vomiting. wikipedia.orgjneurology.com

Comparison of this compound with Other Muscarinic Allosteric Modulators

Perhaps the most intriguing aspect of this compound is its activity as a muscarinic allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, acetylcholine (ACh). nih.gov This interaction can either enhance (positive allosteric modulator, PAM), inhibit (negative allosteric modulator, NAM), or have no effect on the binding and/or efficacy of the orthosteric ligand. nih.gov

This compound exhibits a complex pattern of allosteric modulation across different muscarinic receptor subtypes. It acts as a NAM at M1, M2, and M4 receptors, while functioning as a PAM at the M3 receptor, enhancing the affinity of acetylcholine. nih.gov This subtype-dependent modulation is a key differentiator from many other muscarinic allosteric modulators.

Distinctions in Binding Sites and Mechanisms

Research indicates that this compound and its analogs bind to a second, distinct allosteric site on muscarinic receptors, separate from the site where well-known allosteric modulators like gallamine (B1195388) and strychnine (B123637) bind. nih.gov While the precise location of the binding site for WIN compounds has not been definitively determined, it is not believed to be between the o2 and o3 loops, a common binding region for many other muscarinic allosteric ligands. nih.gov This suggests a unique mechanism of action for this compound.

Unique Pharmacological Profile of this compound

The pharmacological profile of this compound is characterized by its dual antagonism at rat NK1 receptors and its subtype-selective allosteric modulation of muscarinic receptors. nih.gov Specifically, it acts as a negative allosteric modulator at M1, M2, and M4 receptors, while being a positive allosteric modulator at M3 receptors. nih.gov This mixed efficacy profile is a notable feature. Although it interacts allosterically, this compound does not affect the dissociation of the radioligand [3H]N-methyl scopolamine (B1681570) from M3 receptors, further highlighting its unique modulatory properties. nih.gov

FeatureThis compoundOther Muscarinic Allosteric Modulators (e.g., Gallamine)
Binding Site A second, distinct allosteric site. nih.govTypically bind between the o2 and o3 loops. nih.gov
Mechanism Subtype-selective NAM and PAM activity. nih.govOften exhibit more uniform allosteric effects across subtypes.
Effect on ACh Affinity (M3) Allosteric enhancer. nih.govVaries depending on the modulator.

Unexplored Therapeutic Potential and Research Avenues

The dual pharmacology of this compound opens up several unexplored avenues for therapeutic development. Its ability to modulate both neurokinin and muscarinic signaling pathways could be advantageous in treating complex diseases with multifactorial pathologies. For instance, conditions involving both neuroinflammation and cholinergic dysfunction could be potential targets.

Future research should focus on:

Elucidating the precise allosteric binding site of this compound on muscarinic receptors. This would provide a structural basis for its unique pharmacological profile and aid in the design of more selective and potent analogs.

Investigating the in vivo effects of its dual NK1 antagonism and muscarinic modulation in relevant animal models of disease.

Exploring the therapeutic potential in areas where both NK1 and muscarinic receptors are implicated, such as certain pain states, inflammatory disorders, and neurodegenerative diseases.

Methodological Advancements and Their Impact on this compound Research

Advances in research methodologies will be instrumental in furthering our understanding of this compound. Techniques such as cryo-electron microscopy (cryo-EM) could be employed to visualize the interaction of this compound with muscarinic receptors at an atomic level, providing invaluable insights into its binding site and mechanism of action.

Furthermore, the development of novel photo-switchable ligands and advanced computational modeling techniques can enhance the precision of studying its allosteric effects. nih.gov These tools will allow for a more nuanced investigation of its subtype selectivity and functional consequences.

Integration of Multi-Targeting Approaches in Drug Discovery for this compound-related Compounds

The concept of designing drugs that intentionally interact with multiple targets is gaining traction in modern drug discovery. nih.govnih.gov This multi-target approach is particularly promising for complex diseases where modulating a single target may not be sufficient. nih.govscielo.br this compound serves as a prime example of a compound with inherent multi-target activity.

Future drug discovery efforts could leverage the unique scaffold of this compound to design new compounds with tailored multi-target profiles. By systematically modifying its chemical structure, it may be possible to fine-tune the balance of activity at NK1 and various muscarinic receptor subtypes. In silico methods, such as computer-aided drug design (CADD), can facilitate the screening and development of these novel multi-target directed ligands (MTDLs). scielo.br This strategy could lead to the development of innovative therapeutics with enhanced efficacy and potentially improved side-effect profiles for a range of complex disorders. arxiv.orgresearchgate.net

Q & A

Q. How can researchers avoid plagiarism when reviewing prior studies on non-peptide NK antagonists?

  • Methodological Answer: Use plagiarism detection tools (iThenticate) during manuscript drafting. Paraphrase key findings while retaining original meaning, and cite foundational studies (e.g., first-in-class NK antagonists). Differentiate your work by emphasizing novel aspects of this compound, such as its unique scaffold or signaling pathway .

Integration with Existing Literature

Q. What systematic review strategies best contextualize this compound within the broader NK antagonist field?

  • Methodological Answer: Conduct a PRISMA-guided review to map evidence clusters and gaps. Use bibliometric tools (VOSviewer) to visualize co-citation networks and identify key opinion leaders. Critically appraise studies using AMSTAR-2 for reviews or SYRCLE’s risk-of-bias tool for animal studies .

Q. How can researchers leverage negative or inconclusive results from this compound studies?

  • Methodological Answer: Publish negative findings in dedicated journals (e.g., Journal of Negative Results) to reduce publication bias. Use these results to refine SAR hypotheses or explore alternative mechanisms (e.g., biased signaling). Discuss limitations transparently in the discussion section to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Win 62,577
Reactant of Route 2
Win 62,577

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.